molecular formula C12H19NO4 B1528893 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1374659-11-6

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B1528893
CAS No.: 1374659-11-6
M. Wt: 241.28 g/mol
InChI Key: PLTMDLGZYGFWOV-UHFFFAOYSA-N
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Description

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1374659-11-6) is a Boc-protected spirocyclic amino acid derivative with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . Its structure features a spiro[3.3]heptane core, where a six-membered azaspiro ring is fused to a carboxylic acid group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is widely utilized in pharmaceutical research as a Protein Degrader Building Block, enabling the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its spirocyclic architecture imposes conformational rigidity, enhancing binding specificity in drug design .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(13)6-8(7-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTMDLGZYGFWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-11-6, 2219353-79-2
Record name 1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid
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Record name rac-(4r,6r)-1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring. This compound serves as a bioisostere of piperidine, a common structural motif in many pharmaceuticals. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of approximately 241.29 g/mol. The compound has garnered attention in medicinal chemistry due to its potential applications in drug design and development.

Synthesis and Structural Features

The synthesis of this compound typically involves the reaction of 1-azaspiro[3.3]heptane with tert-butoxycarbonyl (Boc) to form the carboxylic acid derivative. The compound's spirocyclic structure contributes to its steric and electronic properties, which are crucial for its biological activity.

Compound Name Structural Features Unique Aspects
This compoundSpirocyclic structure with nitrogenBioisostere of piperidine
5-Azaspiro[2.4]heptaneContains a five-membered ringLess sterically hindered than 1-Boc derivative
6-Amino-3-azaspiro[3.3]heptaneAmino group at position 6More polar due to amino functionality

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds by binding to receptors or enzymes, modulating their activity. However, specific mechanisms of action for this compound remain largely undocumented, as it is often studied in the context of its derivatives.

Biological Activity and Applications

Research indicates that the biological activity of this compound is explored mainly through its derivatives, which show promise as novel amino acids and peptidomimetics. These derivatives have potential applications in drug design due to their ability to mimic natural peptides while providing enhanced stability and bioavailability.

Case Studies

  • Anesthetic Drug Development : Incorporation of the spirocyclic core into bupivacaine resulted in a new patent-free analogue with high anesthetic activity, demonstrating the compound's potential in developing new analgesics .
  • Inhibition Studies : Some derivatives have been investigated for their role as inhibitors of soluble epoxide hydrolase (sEH), which has implications in treating various disease states including inflammatory and cardiovascular diseases .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Medicinal Chemistry : It serves as a building block for synthesizing biologically active molecules, aiding in studying biological pathways .
  • Chemical Biology : The compound's unique structure allows it to be utilized in exploring interactions at the molecular level .
  • Material Science : Its stability and reactivity make it suitable for developing novel materials with specific properties .

Comparison with Similar Compounds

Spirocyclic amino acids and their derivatives are critical in medicinal chemistry due to their constrained geometries and tunable functional groups. Below is a detailed comparison of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid with structurally analogous compounds, emphasizing molecular features, reactivity, and applications.

Structural Analogues with Heteroatom Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound C₁₂H₁₉NO₄ 241.28 Boc-protected nitrogen, carboxylic acid at C6 Protein Degrader Building Blocks
6-Oxa-1-azaspiro[3.3]heptane oxalate C₁₂H₂₀N₂O₆ 288.30 Oxa (oxygen) substitution at C6; oxalate salt Potential solubility enhancement for drug formulations
1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylate C₁₀H₁₅NO₄S 245.30 Sulfone group (S=O₂) at C1 Reactivity in sulfonyl-based coupling reactions
2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid C₇H₉NO₃ 171.15 Ketone (oxo) at C2; no Boc protection Precursor for further functionalization via nucleophilic addition

Key Observations :

  • Heteroatom substitution (e.g., O, S) alters electronic properties and hydrogen-bonding capacity. For instance, the sulfone derivative (C₁₀H₁₅NO₄S) exhibits enhanced electrophilicity, enabling nucleophilic substitutions .
  • Boc protection in the parent compound enhances stability during peptide synthesis, whereas unprotected variants (e.g., 2-oxo derivative) are more reactive but require in-situ protection .
Functional Group Variations
Compound Name Functional Groups Synthesis Highlights
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid Amino (-NH₂), carboxylic acid Direct precursor for peptidomimetics; amino group enables conjugation with linkers
1-Boc-6-iodo-2-azaspiro[3.3]heptane Iodo substituent at C6 Synthesized via NaBH₄ reduction and iodination; used in cross-coupling reactions
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Spiro[2.4]heptane core Key intermediate in HCV drug ledipasvir; smaller spiro ring increases strain

Key Observations :

  • Iodo-substituted derivatives (e.g., 1-Boc-6-iodo-2-azaspiro[3.3]heptane) serve as intermediates for Suzuki-Miyaura couplings, enabling diversification of spiro scaffolds .
  • Spiro ring size impacts biological activity. The spiro[2.4]heptane analogue (5-azaspiro[2.4]heptane-6-carboxylic acid) is integral to ledipasvir’s NS5A inhibitory activity, highlighting the role of ring strain in target binding .
Bicyclic vs. Spirocyclic Analogues
Compound Name Core Structure Molecular Weight (g/mol) Applications
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid Bicyclo[2.2.1]heptane 245.25 Conformationally restricted peptide mimics
This compound Spiro[3.3]heptane 241.28 Protein degradation technologies

Key Observations :

  • Bicyclic systems (e.g., bicyclo[2.2.1]heptane) enforce planar rigidity, whereas spiro systems provide three-dimensional constraint, influencing membrane permeability and target engagement .

Preparation Methods

The synthesis of 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves constructing the azaspiro[3.3]heptane core followed by introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and installation of the carboxylic acid functionality at the 6-position. Two main synthetic approaches have been reported:

Detailed Preparation Method from Patent CN102442934A

This patented method provides a robust, scalable synthesis with a total yield of approximately 41%, suitable for industrial production. The key steps are:

Step Reaction Description Reagents and Conditions Yield (where reported)
XVII Reduction of precursor compound (14) Lithium aluminum hydride (LiAlH4), THF solvent, 0–20 °C, molar ratio 1:1 to 1:1.5 Not specified
XVIII Protection of amine group Tosyl chloride (TsCl), pyridine solvent Not specified
XIX Ring closure Ortho-nitrobenzenesulfonamide, potassium carbonate, methyl sulfoxide solvent, 90–120 °C Not specified
XX Thiophenol substitution Thiophenol, potassium carbonate, N,N-dimethylformamide (DMF) solvent Not specified
XXI Ketone formation and Boc protection Acidic hydrolysis (HCl), then alkaline reaction with Boc anhydride (Boc2O), ethyl acetate solvent, sodium bicarbonate as base Two-step yield 60.1%, purity 99%

The final product is isolated by extraction and recrystallization, characterized by ^1H NMR (CDCl3, 400 MHz): δ 4.15 (s, 4H), 3.31 (s, 4H), 1.47 (s, 9H).

Alternative Three-Step Industrial Synthesis (Patent CN105646318A)

This method emphasizes ease of operation, raw material accessibility, and scalability, achieving a yield of 38.4%. The process involves:

Step Reaction Description Reagents and Conditions Solvent Yield
1 Reaction of starting compound with p-dimethylamino-azo-benzene acyl chloride under basic conditions Base, methylene chloride solvent Methylene dichloride Not specified
2 Cyanide substitution Sodium cyanide, N,N-dimethylformamide (DMF) solvent DMF Not specified
3 Hydrolysis and final compound formation under basic conditions Water, ethanol, or mixture solvents Water/ethanol Overall 38.4%

This route is concise, with straightforward reaction control and suitable for scale-up.

Comparative Data Table of Key Preparation Methods

Parameter Method from CN102442934A (Multi-step) Method from CN105646318A (Three-step)
Total Steps 5 major reaction steps 3 reaction steps
Overall Yield ~41% 38.4%
Key Reagents LiAlH4, TsCl, ortho-nitrobenzenesulfonamide, thiophenol, Boc2O p-Dimethylamino-azo-benzene acyl chloride, NaCN, base
Solvents THF, pyridine, DMSO, DMF, ethyl acetate Methylene chloride, DMF, water/ethanol
Reaction Temperatures 0–120 °C depending on step Mild to moderate, controlled
Scalability Demonstrated large-scale potential Designed for industrial scalability
Purity of Final Product 99% (by recrystallization) Not specified

Notes on Reaction Conditions and Yields

  • The lithium aluminum hydride reduction is a critical step requiring careful temperature control (0–20 °C) to avoid side reactions.

  • Tosyl chloride protection under pyridine solvent is efficient, facilitating subsequent ring closure.

  • Ring closure with ortho-nitrobenzenesulfonamide proceeds at elevated temperatures (90–120 °C) in methyl sulfoxide, enabling formation of the azaspiro core.

  • Thiophenol substitution in DMF under basic conditions introduces functional groups essential for later ketone formation.

  • Final Boc protection under alkaline conditions in ethyl acetate yields high-purity product suitable for pharmaceutical applications.

  • The alternative three-step method uses cyanide substitution, a well-known industrial process, with simpler reaction steps and solvents, but slightly lower overall yield.

Summary of Research Findings

  • The multi-step method reported in CN102442934A offers a high-yield, high-purity route with detailed reaction conditions, making it suitable for large-scale synthesis.

  • The three-step method in CN105646318A provides a more concise and operationally simpler route, emphasizing industrial feasibility.

  • Both methods rely on strategic protection/deprotection and ring closure chemistry to construct the azaspiro[3.3]heptane core and install the Boc and carboxylic acid functionalities.

  • No significant alternative methods with better yields or scalability have been reported in the literature, underscoring the importance of these patented processes.

Q & A

Q. What are the key synthetic routes for 1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid, and how can experimental parameters be optimized?

The synthesis of spirocyclic compounds like this compound often involves cyclization strategies or multi-step functionalization. A validated approach includes:

  • Cyclopropane ring formation : Using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material for spirocyclic intermediates, followed by Boc protection and carboxylation .
  • AI-guided retrosynthesis : Tools leveraging databases like Reaxys or Pistachio suggest one-step routes using tert-butyl dicarbonate (Boc₂O) for amine protection and carboxyl group introduction via hydrolysis of nitriles or esters .
  • Optimization : Reaction yields improve under anhydrous conditions (e.g., DMF as solvent) and catalytic bases like DMAP. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and LC-MS for Boc-deprotection side products .

Q. How should researchers address contradictions in reported spectral data for this compound?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For this compound:

  • ¹H NMR : Expect distinct signals for the Boc group (δ 1.4 ppm, singlet) and spirocyclic protons (δ 3.0–4.0 ppm, multiplet due to restricted rotation) .
  • Resolution : Compare data across deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Reference standards : Cross-validate with analogs like 2-azaspiro[3.3]heptane-1-carboxylic acid hydrochloride (InChIKey: KAKQMEKHRCNRPS-UHFFFAOYSA-N) for structural consistency .

Advanced Research Questions

Q. What computational methods are effective for predicting the conformational stability and reactivity of this spirocyclic compound?

  • Molecular dynamics (MD) simulations : Use force fields like AMBER or OPLS to model spirocyclic ring puckering and Boc-group steric effects. Studies show a preference for chair-like conformations in polar solvents .
  • DFT calculations : At the B3LYP/6-31G(d) level, calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carboxyl oxygen for hydrogen bonding) .
  • Docking studies : Apply to predict binding with biological targets (e.g., enzymes requiring rigid, bicyclic ligands) .

Q. How can researchers resolve low yields in the final carboxylation step?

Common issues include incomplete deprotection or side reactions. Mitigation strategies:

  • Deprotection control : Use TFA in DCM (1:4 v/v) for Boc removal, monitored by FT-IR (disappearance of C=O stretch at ~1680 cm⁻¹) .
  • Carboxylation : Replace CO₂ gas with trimethylsilyl cyanide (TMSCN) in DMF at 80°C, improving electrophilicity. Isolate the product via acid-base extraction (pH 2–3 for precipitation) .
  • Purity analysis : Use reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect residual starting material .

Q. What are the biological implications of structural analogs, and how do they inform SAR studies?

Key analogs and their properties:

CompoundStructural FeatureBiological RelevanceSource
6-Amino-2-azaspiro[3.3]heptaneAmino substitution at C6Kinase inhibition (CDK1, GSK-3β)
2-Oxa-6-azaspiro[3.3]heptaneOxygen atom in spiro ringEnhanced metabolic stability
Trifluoromethyl derivativesCF₃ group at C3Increased lipophilicity & target affinity
  • SAR Insights : The Boc-carboxylate motif enhances solubility for in vitro assays, while spirocyclic rigidity improves target selectivity over linear analogs .

Methodological Best Practices

Q. Which analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C for 72h. Monitor degradation via UPLC-MS (e.g., m/z 256.1 [M+H]⁺ for intact compound) .
  • Circular dichroism (CD) : Detect conformational changes in chiral environments (e.g., serum proteins) .
  • X-ray crystallography : Resolve crystal structures to confirm spirocyclic geometry (CCDC deposition recommended) .

Q. How can researchers design spirocyclic derivatives for improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) without disrupting spirocyclic rigidity. Use ClogP calculations (target range: 1.5–3.0) .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites .
  • Pro-drug strategies : Convert the carboxylic acid to methyl esters for enhanced BBB penetration, followed by enzymatic hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid
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1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid

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